molecular formula C20H32O B1243907 Palominol

Palominol

Cat. No. B1243907
M. Wt: 288.5 g/mol
InChI Key: FSJNSCXEWKRPRT-HLFWTJLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palominol is a natural product found in Eunicea with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palominol has been synthesized from d-mannitol, as demonstrated in a study involving the synthesis of marine dolabellane diterpenoids, including palominol. This synthesis involved key steps such as the formation of a bicyclo[2.2.1]heptane derivative, preparation of a tetrasubstituted cyclopentane derivative, and cyclization of sulfone (Miyaoka et al., 2003).

Agricultural Applications

  • The growth and yield of Palomino vines, a variety related to Palominol, were assessed in relation to conventional fertilization. This study, conducted on fertile soil in the Olifants River region, found a tendency towards improved shoot mass but no significant effect on crop mass due to fertilization. It highlighted the importance of considering phylloxera as a growth and production limiting factor in comparison with fertilization (Saayman & Conradie, 2017).

Wine Production and Viniculture

  • Research on Palomino fino grapes, which may be relevant for studies on Palominol, showed that the resveratrol content in these grapes is highly influenced by climatic conditions and fungal infections. This study provides insights into how environmental factors can affect the chemical composition of grapes, which could be extrapolated to the study of Palominol (Roldán et al., 2003).

Educational and Training Applications

  • Although not directly related to Palominol, studies on educational programs and research learning activities, such as at Cokroaminoto Palopo University, can be relevant for understanding how scientific research methodologies and principles are applied in educational settings (Ramli et al., 2022).

properties

Product Name

Palominol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

2-[(3aR,5E,9E,12aS)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol

InChI

InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7+,16-11+/t18-,20-/m1/s1

InChI Key

FSJNSCXEWKRPRT-HLFWTJLRSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC=C([C@H]2CC1)C(C)(C)O)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C

synonyms

palominol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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